Nelivaptan (SSR-149415) is a selective antagonist for the vasopressin V1b receptor. [, , , , , , , ] This receptor subtype is primarily found in the anterior pituitary, but also exists in the brain, liver, and kidney. [] Nelivaptan is frequently employed in scientific research to investigate the role of the vasopressin V1b receptor in various physiological processes, particularly those related to stress, cardiovascular function, and the hypothalamic-pituitary-adrenal (HPA) axis.
Nelivaptan is a synthetic compound primarily recognized for its role as a selective antagonist of the oxysterol 17β-estradiol receptor (OXER) and the vasopressin V1b receptor. It was developed by GlaxoSmithKline and is classified under investigational drugs, indicating its potential therapeutic applications are still being explored. The compound has been studied for its ability to modulate bile acid signaling, which is essential for cholesterol homeostasis and liver function, as well as for treating conditions associated with fluid retention due to its diuretic properties .
The synthesis of Nelivaptan involves constructing a substituted indole framework, followed by the introduction of various functional groups. Although specific synthesis methods are commercially confidential, general approaches for synthesizing similar bicyclic compounds typically include multiple steps such as cyclization reactions and functional group modifications. The synthesis process may also involve the use of specific reagents and catalysts to facilitate the formation of the desired bicyclic structure .
Nelivaptan has a complex molecular structure characterized by a bicyclic arrangement. Its chemical formula is , with a molecular weight of approximately 630.11 g/mol. The compound includes multiple rings and functional groups that contribute to its pharmacological activity.
Nelivaptan's interactions primarily involve binding to specific receptors, which can be considered as chemical reactions at the molecular level. The compound acts by competitively inhibiting the binding of natural ligands to the OXER and vasopressin V1b receptors.
Nelivaptan functions primarily through competitive antagonism at the vasopressin V1b receptor and OXER. By blocking these receptors, it reduces water reabsorption in the kidneys, promoting diuresis, which is beneficial in conditions characterized by fluid overload.
Nelivaptan exhibits several notable physical and chemical properties that influence its pharmacological profile.
Nelivaptan has been investigated for various therapeutic applications, particularly in treating conditions related to excess fluid retention such as heart failure and liver diseases. Additionally, it has been explored in clinical trials for anxiety disorders and major depressive disorder due to its receptor modulation properties .
Nelivaptan (SSR149415) demonstrates high selectivity for the vasopressin V1B receptor subtype over other vasopressin receptors and unrelated neuroendocrine targets. Binding studies reveal a Ki of 1.3–3.7 nM for rat V1B receptors (both native and recombinant), with >70-fold selectivity over rat V1A and V2 receptors, and >100-fold selectivity over oxytocin receptors [5] [10]. Human V1B receptors show similar high-affinity binding (Ki ≈ 2.1 nM) [1]. This specificity is critical for minimizing off-target effects in complex neuroendocrine pathways [2] [8].
Table 1: Receptor Binding Profile of Nelivaptan
Receptor Type | Ki (nM) | Selectivity Ratio vs. V1B |
---|---|---|
Rat V1B (native) | 3.7 | 1 |
Rat V1B (recombinant) | 1.3 | 1 |
Rat V1A | >300 | >80 |
Rat V2 | >1,000 | >270 |
Human OT | >1,000 | >480 |
Data derived from competitive radioligand assays [5] [10].
Species-specific differences exist, with higher affinity observed for rodent V1B receptors compared to human isoforms, a consideration for translational research [1] [8]. Nelivaptan’s selectivity enables precise interrogation of V1B-mediated physiological functions, including stress responses and glucose metabolism [8].
Nelivaptan acts as a competitive antagonist at V1B receptors, reversibly displacing AVP in concentration-dependent manner. In CHO cells expressing human V1B receptors, Nelivaptan (0.9–15 nM) inhibits [³H]AVP binding with an IC₅₀ of 4.2 nM [5]. Schild regression analysis confirms surmountable antagonism, with a pA₂ value of 8.9 [8]. However, higher concentrations (>100 nM) exhibit insurmountable antagonism, suggesting complex allosteric interactions at the V1B receptor [8].
Table 2: Functional Antagonism of AVP-Induced Responses
[Nelivaptan] (nM) | % Inhibition of [³H]AVP Binding | % Inhibition of AVP-Induced Ca²⁺ Flux |
---|---|---|
0.9 | 12 ± 3 | 8 ± 2 |
3 | 48 ± 5 | 51 ± 6 |
15 | 92 ± 4 | 97 ± 3 |
Data from CHO cells expressing human V1B receptors [5] [8].
This dual-phase inhibition is physiologically significant: Low nanomolar concentrations block acute AVP effects, while higher doses induce prolonged receptor inactivation, potentially relevant for chronic stress modulation [8].
Nelivaptan potently inhibits AVP-induced intracellular calcium ([Ca²⁺]ᵢ) mobilization via V1B receptors. In pancreatic β-cells and CHO-V1B systems, AVP (10 nM) triggers rapid [Ca²⁺]ᵢ elevation through IP₃-dependent ER Ca²⁺ release, which Nelivaptan (10–100 nM) abolishes by >90% [8]. The antagonism follows a bell-shaped concentration-response curve: Efficacy peaks at 10–30 nM but diminishes at >100 nM due to partial IP₃ receptor inactivation [8].
Glucose concentration critically modulates this effect:
Table 3: Glucose-Dependent Modulation of Ca²⁺ Signaling
Glucose Concentration | Cell Type | AVP-Induced Ca²⁺ Response | Nelivaptan (10 nM) Effect |
---|---|---|---|
2.8 mM | Pancreatic α-cells | Sustained elevation | 92% inhibition |
11.1 mM | Pancreatic β-cells | Pulsatile oscillations | 50% amplitude increase |
Data from live confocal Ca²⁺ imaging in pancreatic tissue slices [8].
This glucose-dependent selectivity positions Nelivaptan as a modulator of islet cell function in diabetes-associated dysregulation [8].
Nelivaptan dose-dependently inhibits AVP-potentiated ACTH release from anterior pituitary corticotrophs. In vitro, it blocks CRF/AVP-stimulated ACTH secretion in rat pituitary slices (IC₅₀ = 6.3 nM) [1] [3]. In vivo, it antagonizes exogenous AVP-induced ACTH elevation in rats:
Notably, Nelivaptan does not alter basal ACTH levels, confirming selective blockade of V1B-mediated amplification of HPA axis activation [1] [5]. The inhibitory effect persists >4 hours post-administration, supporting its utility in chronic stress disorders [5] [10].
Table 4: In Vivo Suppression of ACTH Secretion
Dose (Route) | Time Post-Dose | % Inhibition of AVP-Induced ACTH |
---|---|---|
1 mg/kg (p.o.) | 1 hour | 32 ± 6 |
3 mg/kg (p.o.) | 1 hour | 58 ± 7 |
10 mg/kg (p.o.) | 1 hour | 95 ± 3 |
10 mg/kg (p.o.) | 4 hours | 74 ± 5 |
Data from Sprague-Dawley rats challenged with exogenous AVP [5].
The dexamethasone/CRF test—a clinical biomarker of HPA hyperactivity—is normalized by Nelivaptan, confirming its role in mitigating pathological stress responses [1].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7